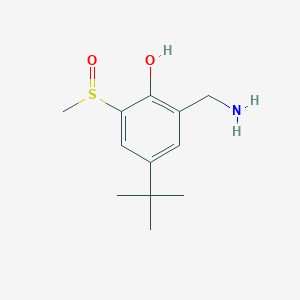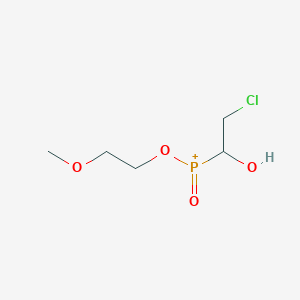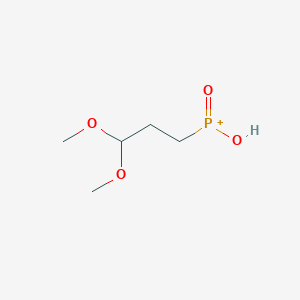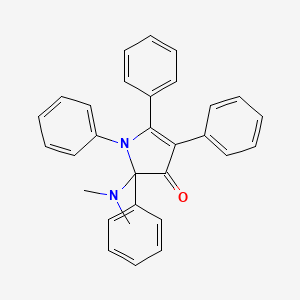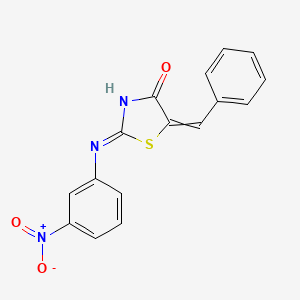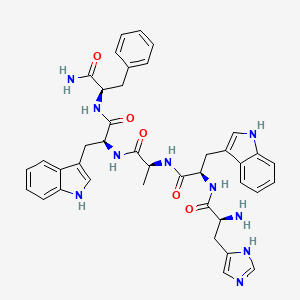![molecular formula C18H26 B14397970 [(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene CAS No. 86847-28-1](/img/structure/B14397970.png)
[(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene is an organic compound that features a cyclohexane ring with a tert-butyl group and a methylidene group attached to it, along with a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene can be achieved through several methods. One common approach involves the alkylation of benzene with a suitable cyclohexyl derivative. For instance, the reaction of benzene with tert-butyl chloride in the presence of anhydrous aluminum chloride can yield tert-butylbenzene
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes, where benzene is reacted with tert-butyl chloride under controlled conditions. The reaction is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, to facilitate the formation of the desired product. The process may also involve purification steps to isolate the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different hydrocarbons or alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
[(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a precursor for the synthesis of biologically active compounds.
Medicine: Research into its potential therapeutic properties and applications in drug development is ongoing.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene involves its interaction with various molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in organic synthesis, it may act as a nucleophile or electrophile, participating in various chemical reactions to form new bonds and structures.
Comparaison Avec Des Composés Similaires
[(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene can be compared with other similar compounds, such as:
tert-Butylbenzene: A simpler compound with a tert-butyl group attached to a benzene ring.
Cyclohexylbenzene: A compound with a cyclohexane ring attached to a benzene ring.
Methylidenecyclohexane: A compound with a methylidene group attached to a cyclohexane ring.
The uniqueness of this compound lies in its combination of these structural features, which can impart specific chemical and physical properties.
Propriétés
Numéro CAS |
86847-28-1 |
|---|---|
Formule moléculaire |
C18H26 |
Poids moléculaire |
242.4 g/mol |
Nom IUPAC |
(5-tert-butyl-2-methylidenecyclohexyl)methylbenzene |
InChI |
InChI=1S/C18H26/c1-14-10-11-17(18(2,3)4)13-16(14)12-15-8-6-5-7-9-15/h5-9,16-17H,1,10-13H2,2-4H3 |
Clé InChI |
IDEBMRJTTRMLQA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(=C)C(C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Tetradecan-2-yl)selanyl]benzene](/img/structure/B14397899.png)

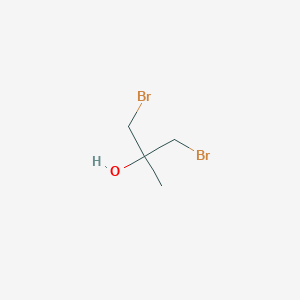
![N-Methoxy-N-methyl-N'-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea](/img/structure/B14397924.png)
![4-Methyl-N-[(naphthalene-1-carbonyl)oxy]-N-phenylbenzamide](/img/structure/B14397928.png)
![N-[2-(4-Chlorophenyl)propan-2-yl]urea](/img/structure/B14397930.png)
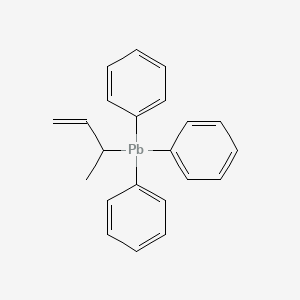
![2,4,6-Triphenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine](/img/structure/B14397945.png)
